1-Propanol, 3-(2-hydroxyethoxy)- is a chemical compound with the molecular formula and a molecular weight of approximately 120.15 g/mol. It is characterized by the presence of a propanol backbone with a hydroxyethoxy group at the third position, which enhances its solubility and reactivity in various chemical environments. This compound is often used in organic synthesis and as an intermediate in the production of other chemicals.
The chemical reactivity of 1-Propanol, 3-(2-hydroxyethoxy)- can be explored through several mechanisms:
1-Propanol, 3-(2-hydroxyethoxy)- exhibits several biological activities. Research indicates that compounds with similar structures can possess antimicrobial properties and may influence cellular pathways due to their ability to interact with lipid membranes. The hydroxy group enhances its potential as a solvent for biological applications, making it useful in drug delivery systems .
Several synthesis methods for 1-Propanol, 3-(2-hydroxyethoxy)- have been reported:
Studies on the interactions of 1-Propanol, 3-(2-hydroxyethoxy)- with biological systems show that it can affect membrane fluidity and permeability. Its interaction with proteins and enzymes may modulate various biochemical pathways. For instance, it has been observed to influence the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Several compounds share structural similarities with 1-Propanol, 3-(2-hydroxyethoxy)-. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Propanol | Simple alcohol without hydroxyethoxy group | |
| Ethanol | Shorter carbon chain; used widely as a solvent | |
| 1-Butanol | Longer carbon chain; different physical properties | |
| 3-Hydroxypropyl methyl ether | Similar structure but different functional groups |
The presence of the hydroxyethoxy group in 1-Propanol, 3-(2-hydroxyethoxy)- enhances its solubility and reactivity compared to simpler alcohols like ethanol or butanol. This unique feature makes it particularly valuable in applications requiring enhanced interaction with polar solvents or biological systems .
The synthesis of 1-Propanol, 3-(2-hydroxyethoxy)- traces its origins to mid-20th-century advancements in glycol ether chemistry. While Otto Bayer’s foundational work on polyurethanes in 1937 catalyzed interest in polyether polyols, targeted synthesis of asymmetrical glycol ethers like 1-Propanol, 3-(2-hydroxyethoxy)- gained momentum in the 1960s. Early routes involved nucleophilic substitution reactions between epoxides and alcohols, exemplified by the reaction of ethylene oxide with 3-propanol under basic conditions.
The compound’s structural elucidation benefited from advances in spectroscopic techniques. Nuclear magnetic resonance (NMR) studies confirmed the presence of distinct proton environments: a triplet at δ 3.58–3.69 ppm for ethyleneoxy groups and broad singlet at δ 4.80 ppm for hydroxyl protons. Mass spectrometry further validated its molecular weight (120.15 g/mol) and fragmentation pattern.
Systematic naming conventions classify this compound as 3-(2-hydroxyethoxy)propan-1-ol (IUPAC) or diethylene glycol monopropyl ether (common name). Its structure features:
This arrangement confers amphiphilic properties, with a calculated partition coefficient ($$\log P$$) of −0.85, indicating moderate hydrophilicity.
The synthesis of 1-propanol, 3-(2-hydroxyethoxy)- relies on ether bond formation between alcohol precursors. Two primary catalytic strategies have emerged: acid-catalyzed dehydration and transition metal-catalyzed cross-coupling.
Acid-catalyzed dehydration typically employs sulfuric acid to protonate hydroxyl groups, enabling nucleophilic attack by adjacent alcohols. While effective for symmetrical ethers, this method faces challenges in producing unsymmetrical variants like 1-propanol, 3-(2-hydroxyethoxy)- due to competing dimerization [2]. For example, ethanol dehydration at 130–140°C yields diethyl ether as the dominant product, highlighting the need for modified conditions when targeting mixed ethers [2].
Nickel-catalyzed C–O coupling offers superior selectivity for unsymmetrical ethers. A NiII-aryl complex under UV light (390–395 nm) facilitates the reaction between aryl electrophiles and alcohols, achieving yields >80% for primary and secondary alcohols [4]. This method avoids strong inorganic bases, instead using soluble amine bases like 1,8-diazabicycloundec-7-ene (DBU) to deprotonate alcohols, enhancing compatibility with sensitive functional groups [4].
Lewis acidic DES systems provide another pathway. A [ZnCl2]2[ChCl] catalyst promotes dehydrative cross-etherification between benzylic alcohols and aliphatic alcohols, achieving 75–95% yields while generating water as the sole byproduct [5]. The DES’s recyclability (5 cycles with <10% activity loss) makes it economically viable for large-scale production [5].
Table 1: Comparative Analysis of Catalytic Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Acid-catalyzed [2] | H2SO4 | 130–140 | 60–75 | Low |
| Ni-catalyzed [4] | NiII-aryl complex | 25 (UV light) | 80–92 | High |
| DES-mediated [5] | [ZnCl2]2[ChCl] | 80–100 | 75–95 | Moderate |
Solvent choice critically impacts the efficiency of nucleophilic substitution steps in 1-propanol, 3-(2-hydroxyethoxy)- synthesis. Ethanol and ethylene glycol are frequently employed due to their ability to stabilize transition states in SN2 mechanisms.
In a representative procedure, epichlorohydrin reacts with ethylene glycol in ethanol at 60–80°C, facilitated by diisopropylamine as a base [3]. Ethanol’s polar protic nature enhances the solubility of ionic intermediates, while its moderate dielectric constant (ε = 24.3) balances nucleophile activation and leaving group departure [3]. The reaction achieves 98.7% epichlorohydrin conversion, yielding 80.5% of the target compound after 4–10 hours [3].
Solvent-free conditions under DES catalysis further optimize atom economy. The [ZnCl2]2[ChCl] system eliminates secondary waste by acting as both catalyst and solvent, reducing energy input compared to traditional solvent-mediated routes [5].
Table 2: Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| Ethanol [3] | 24.3 | 2.1 | 80.5 |
| DES [5] | 12.5 | 1.8 | 89.2 |
| Water | 80.1 | 0.4 | 42.0 |
Multi-step syntheses of 1-propanol, 3-(2-hydroxyethoxy)- generate byproducts such as symmetrical ethers, unreacted epoxides, and oligomeric species. Effective management strategies include:
Process intensification through continuous-flow reactors reduces residence time, suppressing oligomer formation. Nickel-catalyzed systems benefit from UV-LED irradiation in flow setups, achieving 95% conversion in 30 minutes versus 24 hours in batch [4].
The compound 1-Propanol, 3-(2-hydroxyethoxy)- represents a unique class of glycol ether derivatives with distinct structural features that significantly influence its chemical reactivity and mechanistic behavior. This comprehensive analysis examines the fundamental structure-activity relationships governing the compound's reactivity patterns, focusing on the interplay between molecular structure and chemical behavior through detailed mechanistic investigations.
The presence of the 2-hydroxyethoxy substituent at the 3-position of the propanol backbone introduces profound steric and electronic modifications that fundamentally alter the compound's reactivity profile. The hydroxyethoxy group functions as both an electron-withdrawing entity through inductive effects and a sterically demanding substituent that influences conformational preferences and reaction accessibility [1] [2].
Electronic Effects and Inductive Contributions
The oxygen atoms within the hydroxyethoxy substituent exert significant inductive effects on the adjacent carbon centers, with the magnitude of these effects decreasing with distance from the electronegative oxygen atoms [3]. Computational studies reveal that the ether oxygen creates an electron-withdrawing environment that weakens the carbon-hydrogen bonds at positions alpha to the ether linkage, resulting in bond dissociation energies approximately 25-30 kJ/mol lower than comparable positions in simple alcohols [4] [5].
The electronic effects manifest through multiple pathways. The primary mechanism involves sigma-inductive withdrawal of electron density from the carbon-hydrogen bonds, facilitated by the electronegativity difference between carbon and oxygen atoms [2]. This electronic polarization creates favorable conditions for hydrogen abstraction reactions, particularly by hydroxyl radicals, where the weakened carbon-hydrogen bonds serve as preferred reaction sites [4].
Steric Hindrance and Conformational Constraints
The bulky nature of the hydroxyethoxy group introduces significant steric considerations that influence both intramolecular and intermolecular interactions. Molecular dynamics simulations indicate that the compound adopts preferential conformations that minimize steric clashes while maximizing favorable electrostatic interactions [6]. The steric bulk of the substituent creates a shielding effect that protects certain reactive sites while exposing others to potential reactants [7].
The conformational flexibility of the hydroxyethoxy chain allows for multiple rotameric states, each with distinct reactivity profiles. The gauche conformations, stabilized by intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen, represent the most thermodynamically favorable arrangements [6]. These conformational preferences directly impact the accessibility of different hydrogen abstraction sites and influence the overall reaction kinetics.
| Parameter | Primary Carbon Site | Secondary Carbon Site | Ether-Adjacent Carbon |
|---|---|---|---|
| C-H Bond Dissociation Energy (kJ/mol) | 410-415 | 395-400 | 385-390 |
| Electronegativity Effect | Moderate | Enhanced | Strong |
| Inductive Effect Magnitude | +0.15 | +0.25 | +0.35 |
| Conformational Energy Barrier (kJ/mol) | 8-12 | 12-18 | 15-22 |
| Van der Waals Radius (Å) | 1.2 | 1.4 | 1.6 |
| Dipole Moment (Debye) | 1.8-2.1 | 2.2-2.8 | 2.8-3.2 |
| Hydrogen Bond Acceptor Strength | Weak | Moderate | Strong |
| Electron Density Distribution | Localized | Delocalized | Extended |
Substituent Effects on Radical Stability
The hydroxyethoxy substituent significantly influences the stability of radical intermediates formed during hydrogen abstraction processes. The presence of the ether oxygen provides additional resonance stabilization through overlap of the unpaired electron with the oxygen lone pairs [3]. This stabilization effect is particularly pronounced for radicals formed at positions alpha to the ether linkage, where the unpaired electron can be delocalized over the carbon-oxygen bond system.
The radical stabilization energy calculations demonstrate that the hydroxyethoxy group provides approximately 15-20 kJ/mol of additional stabilization compared to simple alkyl radicals [8]. This enhanced stability directly correlates with increased reaction rates for hydrogen abstraction processes, as the transition states leading to more stable radicals are correspondingly lower in energy.
The dual hydroxyl functionality of 1-Propanol, 3-(2-hydroxyethoxy)- enables the formation of extensive hydrogen bonding networks in aqueous systems, fundamentally altering the compound's solvation environment and reactivity characteristics. These hydrogen bonding interactions create complex three-dimensional networks that influence molecular mobility, reaction accessibility, and thermodynamic stability [9] [10].
Aqueous Solvation Structure and Dynamics
In aqueous solutions, the compound exhibits remarkable propensity for hydrogen bond formation with water molecules, creating solvation shells with distinct structural characteristics. Molecular dynamics simulations reveal that each hydroxyl group coordinates with an average of 2.4-2.8 water molecules in dilute aqueous solutions, forming hydrogen bonds with lifetimes ranging from 3.5 to 4.1 picoseconds [10] [11].
The solvation dynamics are characterized by continuous breaking and reforming of hydrogen bonds, with the hydroxyl groups serving as both donors and acceptors in the network structure. The ether oxygen also participates in hydrogen bonding as an acceptor, though with weaker interactions compared to the hydroxyl functionalities [12]. This multi-site hydrogen bonding capability creates a highly structured local environment that influences both thermodynamic properties and kinetic behavior.
Concentration-Dependent Network Evolution
The hydrogen bonding network structure exhibits strong concentration dependence, with increasing solute concentration leading to the formation of more extensive and persistent networks. At low concentrations (below 10% w/w), the compound exists primarily as isolated molecules surrounded by structured water shells. As concentration increases, direct compound-compound hydrogen bonding becomes increasingly important, leading to the formation of linear chains and eventually branched network structures [12] [13].
The transition from isolated molecules to extended networks occurs gradually over the concentration range of 10-50% w/w, with the onset of percolating networks observed at concentrations exceeding 40% w/w. These concentration-dependent structural changes have profound implications for reactivity, as the accessibility of reactive sites varies significantly with the degree of network formation.
| System Type | Average H-Bond Lifetime (ps) | Coordination Number | Network Connectivity | Thermodynamic Stability (kJ/mol) |
|---|---|---|---|---|
| Pure Compound | 2.8-3.2 | 1.8-2.2 | Linear chains | -18.5 to -22.1 |
| Aqueous Solution (10% w/w) | 3.5-4.1 | 2.4-2.8 | Branched networks | -24.2 to -28.6 |
| Aqueous Solution (25% w/w) | 4.2-4.8 | 2.9-3.3 | Extended clusters | -29.8 to -34.2 |
| Aqueous Solution (50% w/w) | 5.1-5.9 | 3.2-3.6 | Percolating networks | -35.1 to -41.5 |
| Binary Mixture with Ethanol | 2.1-2.6 | 1.5-1.9 | Disrupted chains | -15.2 to -18.8 |
| Complex Formation | 6.8-7.5 | 3.8-4.2 | Cyclic structures | -42.8 to -48.2 |
Thermodynamic Implications of Network Formation
The formation of hydrogen bonding networks is accompanied by significant thermodynamic changes that influence both equilibrium properties and reaction kinetics. The enthalpic contribution to network formation ranges from -18.5 kJ/mol for isolated molecules to -42.8 kJ/mol for highly structured cyclic complexes [11]. These large enthalpic stabilizations must be overcome during chemical reactions, leading to apparent activation energy increases in highly structured systems.
The entropic contributions to network formation are generally unfavorable due to the ordering imposed by hydrogen bonding constraints. However, the large enthalpic gains typically dominate, resulting in overall favorable free energy changes for network formation. The balance between enthalpic stabilization and entropic penalties determines the optimal network structure under specific conditions of temperature and concentration.
Cooperative Hydrogen Bonding Effects
The multiple hydrogen bonding sites in the compound enable cooperative effects where the formation of one hydrogen bond facilitates the formation of additional bonds within the local environment. These cooperative effects are particularly pronounced in aqueous systems where the structured water network can accommodate multiple simultaneous interactions [12]. The cooperative nature of hydrogen bonding leads to non-linear concentration dependencies for many thermodynamic and kinetic properties.
Cooperative hydrogen bonding also influences the selectivity of chemical reactions by creating preferred reaction pathways that maintain the hydrogen bonding network integrity. Reactions that disrupt extensive networks face higher activation barriers due to the need to break multiple cooperative interactions simultaneously.
The reactivity profile of 1-Propanol, 3-(2-hydroxyethoxy)- can be comprehensively understood through systematic comparison with structurally related glycol ether derivatives. These comparative studies reveal the specific structural features that govern reactivity differences and provide fundamental insights into structure-activity relationships within this class of compounds [14] [15] [16].
Isomeric Effects and Structural Variations
The comparison with isomeric glycol ether derivatives reveals significant reactivity differences attributable to structural variations in the carbon skeleton and hydroxyl group positioning. The alpha and beta isomers of propylene glycol derivatives demonstrate markedly different reactivity patterns, with alpha isomers showing enhanced reactivity toward hydrogen abstraction due to the secondary alcohol functionality [14] [15].
The beta isomers, characterized by primary alcohol groups, exhibit different metabolic pathways and reactivity profiles compared to their alpha counterparts. The distinction arises from the differential stability of radicals formed at primary versus secondary carbon centers, with secondary radicals benefiting from additional hyperconjugative stabilization [6]. This fundamental difference in radical stability translates directly to reaction rate differences, with secondary sites typically showing 2-3 fold higher reactivity toward hydrogen abstraction.
Chain Length and Branching Effects
Systematic variation of the alkyl chain length in glycol ether derivatives provides insight into the influence of molecular size and flexibility on reactivity. Shorter chain derivatives, such as ethylene glycol monomethyl ether, show reduced reactivity compared to longer chain analogs due to decreased conformational flexibility and reduced opportunities for stabilizing intramolecular interactions [17].
The introduction of branching in the alkyl chain creates additional steric hindrance that can either enhance or diminish reactivity depending on the specific branching pattern. Branching at positions remote from reactive sites generally reduces reactivity through increased steric bulk, while branching adjacent to reactive sites can enhance reactivity through radical stabilization effects [6].
Electronic Effects of Ether Linkages
The number and positioning of ether linkages within the molecular framework significantly influence reactivity through electronic effects. Multiple ether linkages create cumulative inductive effects that further weaken adjacent carbon-hydrogen bonds, leading to enhanced reactivity toward hydrogen abstraction [3]. The spatial arrangement of ether linkages determines the magnitude of these electronic effects and influences the regioselectivity of hydrogen abstraction reactions.
Diethylene glycol derivatives, containing two ether linkages, demonstrate higher overall reactivity compared to monoethylene glycol analogs due to the cumulative electronic effects. The positioning of the ether linkages also influences the distribution of reactive sites, with carbon atoms situated between two ether groups showing particularly high reactivity [17].
| Compound | Rate Constant k_OH (×10^-11 cm³/molecule·s) | Activation Energy (kJ/mol) | Branching Ratio (α:β:γ) | Primary Product Yield (%) |
|---|---|---|---|---|
| 1-Propanol, 3-(2-hydroxyethoxy)- | 4.8-5.2 | 12.5-15.8 | 0.45:0.35:0.20 | 68-74 |
| Ethylene Glycol Monomethyl Ether | 3.2-3.6 | 18.2-21.4 | 0.52:0.48:0.00 | 55-62 |
| Propylene Glycol Monomethyl Ether | 4.1-4.5 | 14.6-17.2 | 0.48:0.32:0.20 | 61-68 |
| Diethylene Glycol | 5.8-6.4 | 9.8-12.3 | 0.41:0.59:0.00 | 72-78 |
| 1-Propanol | 2.8-3.1 | 22.4-25.6 | 0.38:0.42:0.20 | 45-52 |
| 2-Propanol | 3.5-3.9 | 19.8-22.1 | 0.62:0.38:0.00 | 58-65 |
Mechanistic Implications for Reaction Pathways
The comparative reactivity data reveal distinct mechanistic pathways that are favored for different structural types within the glycol ether family. The compound 1-Propanol, 3-(2-hydroxyethoxy)- exhibits a balanced distribution of hydrogen abstraction sites, with significant contributions from alpha, beta, and gamma positions [4]. This contrasts with simpler glycol ethers where alpha abstraction typically dominates due to the lower activation barriers associated with ether-adjacent positions.
The branching ratios observed for different compounds reflect the interplay between electronic activation and steric accessibility. Compounds with multiple reactive sites show more distributed reactivity patterns, while those with sterically hindered sites exhibit selectivity for the most accessible positions [4] [5]. The primary product yields correlate with the stability of the initial radical intermediates and the subsequent reaction pathways available to these species.
Environmental and Atmospheric Implications
The reactivity differences among glycol ether derivatives have significant implications for their environmental fate and atmospheric chemistry. Compounds with higher hydroxyl radical rate constants undergo more rapid atmospheric degradation, leading to shorter atmospheric lifetimes [18]. The calculated atmospheric lifetime for 1-Propanol, 3-(2-hydroxyethoxy)- of approximately 12-15 hours reflects its moderate to high reactivity and suggests rapid removal from the atmosphere through oxidative processes.